1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2S/c1-20-15(8-9-21-11-15)10-18-14(19)16(6-7-16)12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCBWSNRKQRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wadsworth–Emmons Cyclopropanation of Epoxides
A continuous flow method described by enables the synthesis of chiral cyclopropane carboxylic acids from epoxides. For the target compound, an epoxide precursor bearing a 4-fluorophenyl group could undergo cyclopropanation via a Wadsworth–Emmons reaction. The process involves:
- Reagents : Ethyloxirane derivatives, triethyl phosphonoacetate, and a strong base (e.g., hexamethyldisilazide lithium).
- Conditions : Continuous flow reactor at elevated temperatures (80–120°C) to mitigate volatility risks.
- Outcome : Yields up to 88% for cyclopropane carboxylic acids, with in-line hydrolysis enabling direct conversion to the acid.
Simmons–Smith Cyclopropanation
For non-chiral synthesis, the Simmons–Smith reaction adds a methylene group to alkenes using iodomethylzinc iodide. A styrene derivative substituted with a 4-fluorophenyl group could undergo cyclopropanation, followed by oxidation to introduce the carboxylic acid moiety.
- Substrate : 4-Fluorostyrene or analogous alkenes.
- Reagents : Diiodomethane and a zinc-copper couple.
- Post-modification : Oxidation of a cyclopropane methyl group to carboxylic acid via potassium permanganate or ozonolysis.
Carboxamide Formation
The cyclopropane carboxylic acid must be coupled with (3-methoxythiolan-3-yl)methylamine. Two activation strategies are prominent:
Acid Chloride Mediated Coupling
As demonstrated in, carboxylic acids are converted to acid chlorides using thionyl chloride (SOCl₂), followed by reaction with amines:
Carbodiimide-Based Coupling
Source employs EDC/HOBt for amide bond formation under mild conditions:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Conditions : Dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
- Advantage : Reduced racemization risk compared to acid chloride methods.
Synthesis of (3-Methoxythiolan-3-yl)Methylamine
The amine component requires a stereospecific synthesis of the thiolan (tetrahydrothiophene) ring with a 3-methoxy and methylamine substituent.
Thiolan Ring Formation
Introduction of Methoxy and Amine Groups
- Methoxylation : Oxidation of a thiol intermediate to sulfoxide, followed by methylation with methyl iodide.
- Amination : Gabriel synthesis or reductive amination of a ketone precursor to install the methylamine group.
Integrated Synthetic Pathway
Combining the above steps, the proposed route is:
Challenges and Optimization
- Steric Hindrance : The 1,1-disubstituted cyclopropane may impede coupling efficiency. Ultrasonic agitation or elevated temperatures (50°C) improve reaction kinetics.
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity.
- Stereochemical Control : Chiral auxiliaries or asymmetric cyclopropanation (e.g., using Evans’ oxazolidinones) may enhance enantioselectivity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: It could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and related cyclopropane carboxamides:
Key Observations :
Key Observations :
Physical and Chemical Properties
Available data for analogs provide insights into solubility and stability:
Key Observations :
- Crystalline analogs (e.g., bromophenyl derivative) exhibit higher melting points, while oily compounds (e.g., methoxyphenoxy derivative) suggest lower crystallinity due to bulky substituents .
- The target compound’s methoxythiolane group may improve solubility in polar solvents compared to purely aromatic analogs.
Biological Activity
1-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyclopropane ring, a fluorophenyl group, and a methoxythiolan moiety, which contribute to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this exact compound are not detailed in the available literature, similar compounds often utilize methods such as:
- Formation of the cyclopropane ring through cyclopropanation reactions.
- Substitution reactions to introduce the 4-fluorophenyl and methoxythiolan groups.
- Carboxamide formation from appropriate carboxylic acids and amines.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit anticancer properties. For instance, cyclopropane derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis via mitochondrial pathway |
| Compound B | Anticancer | Inhibition of DNA synthesis |
Antimicrobial Properties
The presence of the thiol group in methoxythiolan derivatives suggests potential antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study evaluated the effects of a structurally related compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated significant inhibition of cell growth with IC50 values in the low micromolar range.
-
Case Study 2: Antimicrobial Activity
- Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Interaction with Enzymes : The fluorophenyl group may enhance binding affinity to target enzymes involved in cancer metabolism.
- Cell Membrane Disruption : The thiol moiety can interact with lipid membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
